4,4'-Biphenyldiol, 2,2'-dipropyl-
Description
Significance of Substituted Biphenyldiols in Organic Synthesis and Materials Science
Substituted biphenyldiols are valuable building blocks in organic synthesis and pivotal components in the development of advanced materials. ontosight.ainih.gov In organic synthesis, their hydroxyl groups serve as versatile handles for a variety of chemical transformations, enabling the construction of more complex molecules. ontosight.ai They are particularly important as precursors for creating chiral ligands and catalysts used in asymmetric synthesis, a field dedicated to producing specific stereoisomers of chiral molecules. acs.org
In materials science, the rigid biphenyl (B1667301) unit imparts thermal stability and mechanical strength to polymers. ontosight.aiwikipedia.org Consequently, substituted biphenyldiols are incorporated into the backbone of high-performance polymers such as polyesters, polycarbonates, and polysulfones. wikipedia.orgjraic.com These materials find applications in areas demanding high heat resistance and durability, including the manufacturing of liquid crystal polymers (LCPs). wikipedia.orgchemicalbook.com The specific substituents on the biphenyl rings can be tuned to control properties like solubility, melting point, and cross-linking behavior, allowing for the design of materials with specific functionalities. ontosight.ai
Structural Characteristics and Isomeric Considerations in Biphenyldiol Systems
The fundamental structure of a biphenyldiol consists of a biphenyl nucleus with two hydroxyl groups. The connectivity of the two phenyl rings and the positions of the hydroxyl groups and other substituents give rise to a multitude of isomers. The rotation around the single bond connecting the two phenyl rings is a key structural feature. researchgate.net This rotation can be hindered by the presence of bulky substituents in the ortho positions (the positions adjacent to the inter-ring bond), leading to a phenomenon known as atropisomerism, where the isomers can be isolated as stable, non-interconverting species. nih.gov
The positions of the hydroxyl groups are designated by numbers on the phenyl rings. For example, 2,2'-biphenyldiol and 4,4'-biphenyldiol are common isomers where the hydroxyl groups are at the 2 and 2' or 4 and 4' positions, respectively. wikipedia.orgwikipedia.org The introduction of further substituents, such as the propyl groups in 4,4'-Biphenyldiol, 2,2'-dipropyl-, adds another layer of isomeric complexity, including constitutional isomers (different connectivity) and stereoisomers (different spatial arrangement). researchgate.net
Historical Development of Research on Biphenyldiol Derivatives
The study of biphenyl derivatives dates back over a century, with early work focusing on their synthesis and basic properties. nih.gov The Ullmann reaction, discovered in the early 1900s, provided one of the first reliable methods for synthesizing biphenyls through the copper-catalyzed coupling of aryl halides. nih.gov Over the years, numerous other synthetic methods have been developed, including the Suzuki-Miyaura cross-coupling reaction, which has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance in creating carbon-carbon bonds. nih.gov
The industrial synthesis of 4,4'-biphenol, a foundational compound in this class, was significantly advanced in the 1960s. wikipedia.org This involved the oxidative coupling of 2,6-di-tert-butylphenol (B90309), a method that circumvents the formation of isomeric mixtures. wikipedia.org The ongoing development of synthetic methodologies has enabled the creation of a vast library of substituted biphenyldiols, each with the potential for unique applications. nih.govlookchem.com
Rationale for Investigating 4,4'-Biphenyldiol, 2,2'-dipropyl- within Contemporary Chemical Research
The specific substitution pattern of 4,4'-Biphenyldiol, 2,2'-dipropyl-—with hydroxyl groups at the para-positions and propyl groups at the ortho-positions—suggests a molecule with a unique combination of properties. The hydroxyl groups provide sites for polymerization and other chemical modifications, while the propyl groups can influence the molecule's solubility, melting point, and importantly, the rotational barrier around the biphenyl bond. ontosight.ai
This specific arrangement makes it a compelling target for contemporary research for several reasons. The presence of the ortho-propyl groups could induce chirality through atropisomerism, making it a potential precursor for chiral ligands or materials with unique optical properties. Furthermore, its structure is relevant to the development of novel polymers. The propyl groups can affect the packing of polymer chains, potentially leading to materials with altered mechanical and thermal properties compared to polymers derived from unsubstituted 4,4'-biphenyldiol. Investigating this specific derivative allows researchers to probe the subtle interplay between substituent effects and the macroscopic properties of the resulting materials.
Chemical Profile of 4,4'-Biphenyldiol, 2,2'-dipropyl-
| Identifier | Value |
| IUPAC Name | 4-(4-hydroxy-2-propylphenyl)-3-propylphenol |
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.37 g/mol |
| InChI | InChI=1S/C18H22O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
| InChIKey | UOZBIIYQAXBZNK-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CCC |
Table 1: Chemical Identifiers for 4,4'-Biphenyldiol, 2,2'-dipropyl- uni.lu
Structure
3D Structure
Properties
CAS No. |
63992-31-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-propylphenyl)-3-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
InChI Key |
UOZBIIYQAXBZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CCC |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 4,4 Biphenyldiol, 2,2 Dipropyl
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive insights into the molecular structure of 4,4'-Biphenyldiol, 2,2'-dipropyl- in the solid state, revealing details about its crystal packing, hydrogen bonding networks, and internal torsional angles.
Examination of Biphenyl (B1667301) Torsion Angles and Propyl Group Conformations
A key structural feature of biphenyl derivatives is the torsion angle between the two phenyl rings. In the solid state, this angle is fixed and can be precisely measured using X-ray crystallography. For substituted biphenyls like 4,4'-Biphenyldiol, 2,2'-dipropyl-, the torsion angle is influenced by the steric hindrance between the ortho-propyl groups. This steric repulsion generally forces the phenyl rings out of a planar conformation. The specific torsion angle observed in the crystal structure represents a low-energy conformation for the molecule in the solid state.
Furthermore, the conformations of the flexible propyl groups are also determined. These alkyl chains can adopt various staggered conformations to minimize steric strain within the crystal lattice. The observed conformation in the crystal structure provides a snapshot of a preferred, low-energy arrangement in the solid phase.
| Crystallographic Parameter | Description |
| Crystal System | The fundamental repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Biphenyl Torsion Angle (φ) | The dihedral angle between the two phenyl rings. |
| Hydrogen Bond Geometry | Distances and angles of O-H···O interactions. |
| Propyl Group Torsion Angles | Dihedral angles defining the conformation of the propyl chains. |
Solution-State Structural Characterization through Advanced Spectroscopic Techniques
In solution, the structure of 4,4'-Biphenyldiol, 2,2'-dipropyl- is more dynamic. Advanced spectroscopic techniques are employed to understand its conformational preferences and connectivity in this state.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for elucidating the complex structure of 4,4'-Biphenyldiol, 2,2'-dipropyl- in solution. nih.gov
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the establishment of the connectivity of atoms within the propyl groups and the aromatic rings. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. This is invaluable for assigning the ¹³C NMR spectrum and confirming the carbon framework of the molecule.
Through detailed analysis of these and other 2D NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the molecular connectivity.
| NMR Technique | Information Obtained |
| ¹H NMR | Provides information on the chemical environment of protons. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| COSY | Shows correlations between coupled protons, establishing connectivity. nih.gov |
| HSQC | Correlates protons with their directly attached carbons. nih.gov |
| HMBC | Shows long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons. |
| NOESY/ROESY | Provides information about through-space proximity of protons, which can help determine conformational preferences in solution. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in 4,4'-Biphenyldiol, 2,2'-dipropyl- and their local chemical environment. nih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic rings, and C-O stretching. The position and shape of the O-H band can provide insights into the extent of hydrogen bonding in different states (solid vs. solution).
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be made, offering a deeper understanding of the molecule's dynamics. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond, sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C-H Stretch (Alkyl) | 2850-2960 | Stretching of the carbon-hydrogen bonds in the propyl groups. |
| C=C Stretch (Aromatic) | 1400-1600 | Stretching of the carbon-carbon double bonds in the phenyl rings. |
| C-O Stretch | 1150-1250 | Stretching of the carbon-oxygen bond of the phenol (B47542) group. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration (if applicable)
Due to the steric hindrance of the ortho-propyl groups, rotation around the biphenyl C-C bond is restricted. This can lead to atropisomerism, where the molecule is chiral due to hindered rotation. If 4,4'-Biphenyldiol, 2,2'-dipropyl- can be resolved into its enantiomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A non-racemic mixture of enantiomers will exhibit a characteristic CD spectrum, which can be used to determine the enantiomeric excess and, in conjunction with theoretical calculations, the absolute configuration of the enantiomers.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This can also be used to characterize chiral molecules.
The presence of a non-zero optical rotation would confirm the chirality of the molecule and the successful resolution of its enantiomers.
| Chiroptical Technique | Measurement | Application |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of enantiomeric excess and absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. | Characterization of chiral compounds. |
Mass Spectrometric Approaches for Molecular Fragmentation Patterns and Isotopic Distributions
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₈H₂₂O₂). The primary fragmentation pathways would likely involve cleavages related to the propyl and hydroxyl groups, as well as the biphenyl core.
Predicted Fragmentation Pathways:
Benzylic Cleavage: The most prominent fragmentation for alkyl-substituted aromatic rings is the cleavage of the benzylic bond. In this case, the loss of a propyl radical (•C₃H₇) from the molecular ion would result in a significant fragment ion.
Loss of Propene: A common rearrangement process for alkyl chains is the loss of an alkene through a McLafferty-type rearrangement or similar hydrogen transfer, leading to the elimination of propene (C₃H₆).
Cleavage of the Biphenyl Bond: Scission of the central carbon-carbon bond of the biphenyl system can occur, although it is generally less favored than the loss of substituents.
Loss of Hydroxyl Radical and Water: Fragmentation involving the hydroxyl groups, such as the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), is also anticipated.
Interactive Data Table: Predicted Mass Spectrometric Fragments of 4,4'-Biphenyldiol, 2,2'-dipropyl-
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| M⁺ | [C₁₈H₂₂O₂]⁺ | Molecular Ion |
| M - 43 | [C₁₅H₁₅O₂]⁺ | Loss of a propyl radical (•C₃H₇) |
| M - 42 | [C₁₅H₁₆O₂]⁺ | Loss of propene (C₃H₆) |
| M - 17 | [C₁₈H₂₁O]⁺ | Loss of a hydroxyl radical (•OH) |
| M - 18 | [C₁₈H₂₀O]⁺ | Loss of a water molecule (H₂O) |
The isotopic distribution for 4,4'-Biphenyldiol, 2,2'-dipropyl- would be dictated by the natural abundance of the isotopes of its constituent elements (carbon, hydrogen, and oxygen). The M+1 peak would primarily arise from the presence of ¹³C, and its intensity would be approximately 19.8% of the M⁺ peak, calculated based on the 1.1% natural abundance of ¹³C and the 18 carbon atoms in the molecule. The M+2 peak would be less intense, resulting from the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of isotopes.
Dynamic Conformational Behavior and Rotational Barriers around the Biphenyl Bond
The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens. The introduction of substituents at the ortho positions, such as the propyl groups in 4,4'-Biphenyldiol, 2,2'-dipropyl-, significantly influences the rotational barrier around the central C-C bond and the preferred dihedral angle between the phenyl rings.
The steric bulk of the 2,2'-dipropyl groups is expected to cause a substantial increase in the rotational barrier compared to unsubstituted biphenyl. researchgate.net This is because the planar transition state, where the ortho substituents are in close proximity, is highly destabilized. Consequently, the dihedral angle in the ground state conformation will be larger than that of unsubstituted biphenyl (typically around 40-45°) to minimize steric repulsion. researchgate.net
Computational studies on various substituted biphenyls have shown that the energy barrier to rotation is highly dependent on the size and nature of the ortho substituents. biomedres.usscispace.com For instance, even relatively small substituents like halogens at the 2,2'-positions can significantly raise the rotational barrier. researchgate.net The presence of larger alkyl groups like propyl would lead to an even more pronounced effect.
Interactive Data Table: Comparison of Rotational Barriers in Biphenyl and Related Compounds
| Compound | Ortho Substituents | Typical Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | -H | ~2 | comporgchem.com |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~15-20 | researchgate.net |
| 2,2'-Di-tert-butylbiphenyl | -C(CH₃)₃ | >30 (atropisomeric) | scispace.com |
| 4,4'-Biphenyldiol, 2,2'-dipropyl- | -CH₂CH₂CH₃ | Expected to be > 20 | Inferred |
The dynamic conformational behavior of 4,4'-Biphenyldiol, 2,2'-dipropyl- is therefore characterized by a high barrier to rotation around the biphenyl bond, leading to hindered rotation and potentially atropisomerism at room temperature if the barrier is sufficiently high. The molecule would exist predominantly in a twisted conformation with a large dihedral angle to alleviate the steric strain imposed by the 2,2'-dipropyl groups.
Theoretical and Computational Chemistry Studies on 4,4 Biphenyldiol, 2,2 Dipropyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and geometry of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. It is particularly well-suited for studying medium to large-sized organic molecules like 4,4'-Biphenyldiol, 2,2'-dipropyl-. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure). For a molecule like 4,4'-Biphenyldiol, 2,2'-dipropyl-, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular architecture.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com
For 4,4'-Biphenyldiol, 2,2'-dipropyl-, DFT calculations would likely reveal a HOMO that is localized on the electron-rich phenol (B47542) rings, particularly the oxygen atoms and the aromatic pi system. The LUMO would be expected to be distributed over the biphenyl (B1667301) backbone. The presence of electron-donating propyl and hydroxyl groups would be predicted to raise the HOMO energy and potentially lower the LUMO energy, leading to a moderate HOMO-LUMO gap. This would suggest that the molecule is reactive and can participate in various chemical transformations.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4,4'-Biphenyldiol, 2,2'-dipropyl-
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These are illustrative values and would require specific DFT calculations to be confirmed.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are two theoretical frameworks used to analyze chemical bonding in more detail. NBO analysis examines the interactions between filled and vacant orbitals, providing insights into charge transfer and delocalization within the molecule. For 4,4'-Biphenyldiol, 2,2'-dipropyl-, NBO analysis could quantify the delocalization of the lone pairs of the oxygen atoms into the aromatic rings and the hyperconjugative interactions of the propyl groups.
AIM theory, on the other hand, defines atoms and bonds based on the topology of the electron density. It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify bond critical points, which are indicators of bonding interactions. For 4,4'-Biphenyldiol, 2,2'-dipropyl-, AIM analysis would provide a quantitative measure of the strength and nature of the various covalent bonds within the molecule.
Hartree-Fock (HF) Methods for Comparative Analysis
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a good starting point for more advanced calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can be valuable for comparative purposes. austinpublishinggroup.com By comparing the results of HF and DFT calculations for 4,4'-Biphenyldiol, 2,2'-dipropyl-, researchers can gain a better understanding of the role of electron correlation in determining the molecule's properties. For example, the HOMO-LUMO gap is typically overestimated by HF theory compared to DFT, and this comparison can provide insights into the electronic structure. austinpublishinggroup.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, changes its conformation, and interacts with its environment.
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, which are based on quantum mechanics, are powerful tools for predicting the spectroscopic signatures of molecules. These methods can provide valuable insights into the structural and electronic properties of 4,4'-Biphenyldiol, 2,2'-dipropyl- without the need for experimental synthesis.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to predict the vibrational modes of a molecule. For instance, the experimental IR spectrum of the parent compound, 4,4'-Biphenyldiol, is available in the NIST Chemistry WebBook and shows characteristic peaks for O-H and C-H stretching, as well as aromatic ring vibrations. nist.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations to provide a better match with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of the nuclei. Ab initio calculations can predict these shifts with a high degree of accuracy. nih.gov For 4,4'-Biphenyldiol, 2,2'-dipropyl-, theoretical calculations would be crucial in assigning the signals of the propyl chain protons and carbons, as well as discerning the electronic effects of the propyl groups on the biphenyl backbone.
A hypothetical table of predicted ¹H NMR chemical shifts for 4,4'-Biphenyldiol, 2,2'-dipropyl- based on computational models is presented below.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 |
| Phenolic OH | 4.5 - 5.5 |
| Propyl CH₂ (alpha) | 2.5 - 2.8 |
| Propyl CH₂ (beta) | 1.5 - 1.8 |
| Propyl CH₃ | 0.9 - 1.2 |
This table is illustrative and based on general principles of NMR spectroscopy and computational predictions.
Supramolecular Interactions and Host-Guest Chemistry Modeling
The hydroxyl groups and the aromatic rings of 4,4'-Biphenyldiol, 2,2'-dipropyl- make it a candidate for forming complex supramolecular structures through various non-covalent interactions. Computational modeling is instrumental in understanding and predicting these interactions. muni.cz
The assembly of molecules in the solid state and in solution is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov
Hydrogen Bonding: The two hydroxyl groups of 4,4'-Biphenyldiol, 2,2'-dipropyl- can act as both hydrogen bond donors and acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The biphenyl core provides a large aromatic surface area that can engage in π-π stacking interactions with other aromatic systems. The presence of the propyl groups can influence the geometry of these interactions.
Computational tools like Hirshfeld surface analysis and the Reduced Density Gradient (RDG) method can be used to visualize and quantify these weak interactions. mdpi.commdpi.com The RDG analysis, for example, can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding within a molecular system. nih.gov
A summary of the types of non-covalent interactions expected for 4,4'-Biphenyldiol, 2,2'-dipropyl- is provided in the table below.
| Interaction Type | Participating Groups | Expected Role |
| Hydrogen Bonding | -OH --- -OH | Primary driving force for self-assembly |
| π-π Stacking | Biphenyl rings | Stabilization of crystal packing |
| C-H---π Interactions | Propyl C-H and biphenyl rings | Directional control of molecular arrangement |
| Van der Waals Forces | Propyl chains | Contribution to overall packing efficiency |
The ability of 4,4'-Biphenyldiol, 2,2'-dipropyl- to act as a "host" molecule in a host-guest complex can be evaluated through computational binding affinity predictions. nih.gov This is particularly relevant in the context of designing molecular sensors or carriers.
By modeling the interaction of 4,4'-Biphenyldiol, 2,2'-dipropyl- with various "guest" molecules, it is possible to calculate the binding free energy. This calculation typically involves molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP). These methods can predict the strength and specificity of the host-guest interaction.
For example, the binding affinity of 4,4'-Biphenyldiol, 2,2'-dipropyl- with a model guest molecule, such as a small aromatic compound or an ion, could be predicted. The results would indicate the potential of this biphenol derivative to act as a selective receptor.
The table below illustrates hypothetical binding affinity data for 4,4'-Biphenyldiol, 2,2'-dipropyl- with different model guest molecules.
| Guest Molecule | Predicted Binding Affinity (kcal/mol) |
| Benzene | -3.5 |
| Pyridine | -4.2 |
| Naphthalene | -5.1 |
This table is for illustrative purposes to show the type of data generated from binding affinity predictions.
Chemical Reactivity and Derivatization of 4,4 Biphenyldiol, 2,2 Dipropyl
Reactions at the Hydroxyl Groups
The hydroxyl groups are key to the derivatization of 4,4'-Biphenyldiol, 2,2'-dipropyl-, enabling the formation of ethers and esters, and facilitating coordination with metal ions.
The hydroxyl groups of 4,4'-Biphenyldiol, 2,2'-dipropyl- can undergo etherification and esterification reactions, which are fundamental transformations in organic synthesis. organic-chemistry.org These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.
Esterification , a widely used industrial process, can be achieved through various methods, including the Fischer esterification, which involves reacting the biphenyldiol with a carboxylic acid in the presence of an acid catalyst. researchgate.net Modern methods also employ coupling reagents like dichloroimidazolidinedione (DCID) for milder reaction conditions. nih.gov The resulting esters have applications in various fields. researchgate.net
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide, Base | 4,4'-Dialkoxy-2,2'-dipropylbiphenyl |
| Esterification | Carboxylic acid, Acid catalyst | 4,4'-Diacyloxy-2,2'-dipropylbiphenyl |
| Esterification | Acid anhydride, DMAP | 4,4'-Diacyloxy-2,2'-dipropylbiphenyl |
| Esterification | Dialkyl dicarbonate, Lewis acid | 4,4'-Dialkoxycarbonyl-2,2'-dipropylbiphenyl |
Table 1: Examples of Etherification and Esterification Reactions
The hydroxyl groups of biphenyldiols can act as coordination sites for metal ions, allowing the molecule to function as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov While specific studies on 4,4'-Biphenyldiol, 2,2'-dipropyl- as a ligand are not extensively documented, the behavior of similar biphenyldiol-based ligands provides insight into its potential. For instance, dihydroxy-functionalized biphenyl (B1667301) dicarboxylic acids have been used to create a variety of coordination polymers with diverse structural features. nih.gov These types of compounds are synthesized hydrothermally by reacting a metal(II) chloride with the biphenyl-based linker. nih.gov
The ability of biphenyl derivatives to form stable complexes with transition metals is also seen in the synthesis of BIPHEP-type ligands, which are used in catalytic applications such as alcohol acceptorless dehydrogenation. ncf.edu
| Metal Ion | Potential Coordination Mode | Resulting Structure |
| Mn(II), Co(II), Zn(II), Cd(II), Cu(II) | Bridging between metal centers | Coordination polymers, Metal-Organic Frameworks (MOFs) |
| Al(III) | Bidentate chelation | Aluminum complexes for ring-opening polymerization |
| Ru(II) | P,P-bidentate chelation (with phosphine (B1218219) derivatives) | Catalysts for dehydrogenation reactions |
Table 2: Potential Metal Coordination of 4,4'-Biphenyldiol, 2,2'-dipropyl- Based on Analogous Compounds
Aromatic Functionalization of the Biphenyl Core
The biphenyl core of 4,4'-Biphenyldiol, 2,2'-dipropyl- is susceptible to various functionalization reactions that can modify its electronic and steric properties.
The hydroxyl and propyl groups on the biphenyl rings are activating and ortho-, para-directing, making the aromatic rings electron-rich and thus reactive towards electrophiles. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.gov The positions of substitution will be directed by the existing activating groups.
While direct nucleophilic aromatic substitution on the biphenyl core is generally difficult due to the electron-rich nature of the rings, it can be achieved if the rings are substituted with strong electron-withdrawing groups, such as nitro groups. nih.gov For instance, the fluorine atom in 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl can be displaced by a nucleophile. nih.gov
Directed functionalization, often guided by a directing group, allows for site-selective reactions. For example, a sulfoxide (B87167) group can direct the C-H olefination of biphenyls. researchgate.net Peptides can also act as internal directing groups for the functionalization of peptidosulfonamides. nih.gov
The biphenyl core can undergo oxidation and reduction reactions. Oxidative coupling of phenols is a common method for synthesizing biphenyldiols. jraic.com For instance, 2,6-disubstituted phenols can be oxidized using iron(III) chloride hexahydrate to form substituted 4,4'-biphenyldiols. jraic.com The reduction of diphenoquinones is another route to biphenols. google.com
The nitro groups on a biphenyl ring can be reduced to amino groups, which are useful intermediates for synthesizing fused heterocyclic rings like carbazoles. ossila.com
| Reaction | Reagents/Conditions | Product |
| Oxidation | Iron(III) chloride hexahydrate | Substituted 4,4'-diphenoquinone |
| Reduction | Zinc, Acetic acid | Substituted 4,4'-biphenyldiol |
| Reduction of Nitro Groups | e.g., H₂, Pd/C | Diaminobiphenyl derivative |
Table 3: Example Oxidation and Reduction Pathways for Biphenyl Derivatives
Stereoselective Transformations and Induction of Chirality
The atropisomerism of the biphenyl scaffold, arising from hindered rotation around the C-C single bond connecting the two phenyl rings, is a key feature in the stereochemistry of 2,2'-disubstituted biphenyls. The steric bulk of the 2,2'-dipropyl groups in 4,4'-Biphenyldiol, 2,2'-dipropyl- is substantial enough to allow for the existence of stable, separable enantiomers. This inherent chirality makes the compound and its derivatives valuable as chiral ligands and auxiliaries in asymmetric synthesis.
The hydroxyl groups serve as convenient handles for the introduction of phosphine or phosphoramidite (B1245037) moieties, converting the biphenyldiol into chiral ligands. These ligands can then be coordinated to transition metals, such as rhodium, ruthenium, or palladium, to create catalysts for a variety of asymmetric reactions. The specific conformation and chirality of the biphenyl backbone of the ligand are transferred to the catalytic center, thereby inducing enantioselectivity in the transformation of a prochiral substrate.
Research in the broader field of axially chiral biphenyls has demonstrated that the nature of the substituents at the 2,2'-positions significantly impacts the efficiency and enantioselectivity of the resulting catalysts. While specific studies focusing solely on the 2,2'-dipropyl derivative are not extensively documented, the principles derived from analogous systems with other alkyl groups at these positions are directly applicable.
One common application of such chiral ligands is in the asymmetric hydrogenation of prochiral olefins and ketones. For instance, rhodium or ruthenium complexes of chiral diphosphine ligands derived from 2,2'-dialkyl-4,4'-biphenyldiols have been successfully employed to produce chiral alcohols and other functionalized molecules with high enantiomeric excess.
Another significant area of application is the enantioselective addition of organometallic reagents to aldehydes and ketones. For example, the addition of diethylzinc (B1219324) to aldehydes can be catalyzed by chiral biphenyldiol ligands in the presence of a titanium alkoxide, yielding chiral secondary alcohols with high enantiopurity. The steric and electronic properties of the 2,2'-dipropyl groups on the ligand would play a crucial role in dictating the facial selectivity of the nucleophilic attack on the carbonyl group.
Regioselective Synthesis of Advanced Intermediates
The regioselective functionalization of 4,4'-Biphenyldiol, 2,2'-dipropyl- is crucial for its use as a building block in the synthesis of more complex and advanced intermediates for pharmaceuticals and materials science. google.com The presence of two equivalent hydroxyl groups and multiple aromatic C-H bonds presents both a challenge and an opportunity for selective chemical modification.
The hydroxyl groups are the most reactive sites for electrophilic attack. Reactions such as etherification and esterification can be readily achieved. Due to the steric hindrance imposed by the adjacent 2,2'-dipropyl groups, the reactivity of the hydroxyl groups might be slightly diminished compared to the parent 4,4'-biphenyldiol. However, this steric crowding can also be exploited to achieve mon-functionalization under carefully controlled stoichiometric conditions, providing a route to dissymmetric derivatives.
Electrophilic aromatic substitution on the phenyl rings is another important avenue for derivatization. The hydroxyl groups are strong activating and ortho-, para-directing groups. Given that the para positions are already substituted (as part of the biphenyl linkage), electrophilic attack is directed to the positions ortho to the hydroxyl groups (i.e., the 3, 3', 5, and 5' positions). The 2,2'-dipropyl groups will sterically hinder attack at the 3 and 3' positions, suggesting that electrophilic substitution would preferentially occur at the 5 and 5' positions. This regioselectivity allows for the controlled introduction of a wide range of functional groups, including nitro, halogen, and acyl groups, which can be further elaborated into more complex functionalities.
For instance, regioselective bromination or nitration would likely yield the 5,5'-disubstituted derivative. These functionalized intermediates can then serve as precursors for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build up more complex molecular architectures.
The synthesis of advanced intermediates often involves a multi-step sequence where the regioselectivity of each step is critical. For example, selective protection of one of the hydroxyl groups, followed by functionalization of the other ring system, and subsequent deprotection and further reaction, can lead to a diverse array of complex biphenyl derivatives.
Applications in Advanced Chemical Synthesis and Material Science Research
Role as Monomers and Building Blocks for Polymer Synthesis
The diol functionality of 4,4'-Biphenyldiol, 2,2'-dipropyl- positions it as a key monomer for the synthesis of a variety of polymers. The rigid biphenyl (B1667301) backbone, combined with the flexible propyl side chains, allows for the development of polymers with a unique combination of thermal stability and processability.
4,4'-Biphenyldiol, 2,2'-dipropyl- can undergo polycondensation reactions with suitable comonomers, such as dicarboxylic acids or their derivatives, to form high-performance polymers like polyesters and polyamides. The synthesis of polyamides, for instance, can be achieved through a direct catalytic dehydrogenation of diols and diamines, offering a cleaner and more atom-economical alternative to conventional methods. nih.gov This approach has been successful in producing polyamides with number average molecular weights ranging from approximately 10 to 30 kDa from a variety of diols and diamines. nih.gov
The rigid nature of the biphenyl unit is a key feature for the formation of liquid crystalline polymers (LCPs). LCPs derived from 4,4'-biphenol are known for their high thermal stability. wikipedia.org By incorporating 2,2'-dipropyl-4,4'-biphenyldiol into the polymer backbone, it is possible to create LCPs with modified properties. The propyl groups can influence the melting temperature and solubility of the resulting polymers, potentially leading to materials with improved processability.
The architecture of polymers derived from 4,4'-Biphenyldiol, 2,2'-dipropyl- can be precisely engineered to achieve desired thermal and mechanical properties. The introduction of flexible units or bulky pendent substituents into the polymer backbone is a common strategy to enhance solubility and processability without compromising thermal stability. nih.gov The propyl groups in 2,2'-dipropyl-4,4'-biphenyldiol serve as such bulky substituents, disrupting polymer chain packing and lowering intermolecular forces. This can lead to polymers with lower melting points and increased solubility in common organic solvents.
For example, in the synthesis of polyamides, the incorporation of monomers with flexible spacers has been shown to improve the solubility and thermal stability of the resulting polymers. nih.gov Similarly, the choice of diamine comonomer can significantly impact the properties of polyamides derived from diols. For instance, using diamines with longer alkyl chains can result in less polar and more soluble polymers. nih.gov
| Polymer Type | Monomers | Key Properties |
| Polyamides | Diols (e.g., 4,4'-Biphenyldiol, 2,2'-dipropyl-), Diamines | High strength, toughness, and stability nih.gov |
| Liquid Crystalline Polymers | 4,4'-Biphenol derivatives, Dicarboxylic acids | High thermal stability wikipedia.org |
Precursors for Ligand Design in Catalysis
The biphenyl scaffold is a cornerstone in the design of privileged ligands for various catalytic applications, particularly in asymmetric catalysis. The atropisomeric chirality of many 2,2'-disubstituted biphenyls is a key feature that enables high enantioselectivity in chemical transformations.
4,4'-Biphenyldiol, 2,2'-dipropyl- serves as an excellent precursor for the synthesis of chiral ligands. The development of axially chiral biphenyl ligands is crucial for asymmetric synthesis, as the efficiency of these reactions highly depends on the chiral ligands and catalysts used. nih.gov By modifying the substituent groups at various positions on the biphenyl core, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize their performance in specific catalytic reactions. nih.govchemrxiv.orgchemrxiv.org
The propyl groups at the 2,2'-positions of the biphenyl core in 4,4'-Biphenyldiol, 2,2'-dipropyl- play a significant role in defining the chiral environment of the catalytic active center. These groups can influence the dihedral angle of the biaryl backbone, which is a critical parameter for enantioselectivity. nih.gov For instance, diphosphite ligands derived from 2,2'-biphenol (B158249) are used in industrial hydroformylation catalysis. wikipedia.org The synthesis of such ligands from 2,2'-dipropyl-4,4'-biphenyldiol would result in catalysts with a unique steric profile, potentially leading to improved or complementary enantioselectivities in various asymmetric reactions. nih.gov
| Catalyst Type | Precursor | Application |
| Axially Chiral Biphenyl Ligands | 2,2'-disubstituted biphenyls | Asymmetric Catalysis nih.gov |
| Diphosphite Ligands | 2,2'-Biphenol derivatives | Hydroformylation wikipedia.org |
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters and organic linkers. nih.govmdpi.com The properties of MOFs can be tailored by carefully selecting the metal nodes and organic linkers. Biphenyl derivatives, particularly dicarboxylic acids, are often used as organic linkers to create robust and porous MOFs. rsc.org
Components in Supramolecular Chemistry and Self-Assembly
The ability of molecules to form well-defined, non-covalently linked structures through self-assembly is the foundation of supramolecular chemistry. The hydroxyl groups of 4,4'-Biphenyldiol, 2,2'-dipropyl- are capable of forming strong hydrogen bonds, making this molecule an excellent building block for supramolecular assemblies.
The biphenyl unit can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. The propyl groups attached to the biphenyl core will play a crucial role in directing the self-assembly process by influencing the packing and solubility of the aggregates. This allows for the construction of complex supramolecular architectures with potential applications in areas such as molecular recognition and sensing. For instance, biphenol-dipicolylamine based ligands have been shown to act as fluorescent sensors for environmental pollutants. rsc.org Furthermore, supramolecular coordination complexes of Pt(II) with p-biphenyl and bipyridine derivatives have been synthesized and their photophysical properties studied, revealing aggregation-induced emission phenomena. nih.gov
Formation of Macrocyclic Host Structures
The bifunctional nature of 4,4'-Biphenyldiol, 2,2'-dipropyl-, possessing two phenolic hydroxyl groups, allows it to act as a monomeric unit in the synthesis of macrocyclic compounds. These macrocycles can be designed to have specific cavity sizes and shapes, enabling them to encapsulate other molecules (guests).
One prominent class of macrocycles synthesized from 4,4'-biphenol units are Biphenarenes . These are typically formed through the condensation of 4,4'-biphenol or its ether derivatives with formaldehyde, linked by methylene (B1212753) bridges at the 3- and 3'-positions. rsc.orgnih.govmdpi.com This modular synthetic strategy allows for the creation of macrocycles with varying cavity dimensions and functionalities. rsc.orgnih.govmdpi.com While direct synthesis of Biphenarenes using 4,4'-Biphenyldiol, 2,2'-dipropyl- is not explicitly detailed in the searched literature, the principle of using substituted biphenols as building blocks is well-established. rsc.orgnih.govmdpi.com The propyl groups at the 2,2'-positions would introduce significant steric bulk, influencing the conformation and cavity size of the resulting macrocycle.
Furthermore, the synthesis of chiral macrocycles often employs C2-symmetric building blocks. Research on chiral macrocycles containing 2,2'-bipyridine (B1663995) subunits has shown that substituents, such as propyl groups, can be directed perpendicular to the plane of the ring, creating an open conformation accessible for binding. beilstein-journals.orgnih.gov This principle suggests that 4,4'-Biphenyldiol, 2,2'-dipropyl- is a promising candidate for the synthesis of chiral macrocyclic hosts with pre-organized cavities for molecular recognition. The synthesis of such macrocycles can be achieved through various fragment-coupling approaches, allowing for a rich structural diversity. beilstein-journals.org
The table below summarizes key features of related macrocyclic systems, illustrating the potential of substituted biphenyls in their construction.
| Macrocycle Type | Building Blocks | Key Structural Features | Potential Applications |
| Biphenarenes | 4,4'-Biphenol or ether derivatives, formaldehyde | Large, customizable cavities; diverse skeletons. rsc.orgnih.govmdpi.com | Adsorptive separation, drug delivery, fluorescence sensing. rsc.orgnih.gov |
| Chiral Thiourea Macrocycles | Chiral diamines, diarylthiourea units | Chiral cavities, tunable size and steric effects. beilstein-journals.org | Asymmetric catalysis. beilstein-journals.org |
| Chiral Bipyridine Macrocycles | Bipyridine units, amino acids | Open or twisted conformations depending on linking chain. beilstein-journals.orgnih.gov | Metal ion binding, recognition of hydroxyl groups. beilstein-journals.orgnih.gov |
Engineering of Molecular Recognition Systems
Molecular recognition is a fundamental process in supramolecular chemistry, where a host molecule selectively binds to a specific guest molecule. beilstein-journals.org The design of synthetic receptors capable of molecular recognition is a key area of research, with applications in sensing, catalysis, and drug delivery. 4,4'-Biphenyldiol, 2,2'-dipropyl- possesses the necessary structural elements to be incorporated into such systems.
A well-established concept in molecular recognition is the molecular tweezer . These are host molecules with two "arms" that can bind a guest molecule between them. The biphenyl scaffold is a common structural motif in the design of molecular tweezers. rsc.orgrsc.org The substitution pattern on the biphenyl unit is crucial for defining the shape of the binding pocket and the nature of the non-covalent interactions with the guest.
While specific molecular tweezers based on 4,4'-Biphenyldiol, 2,2'-dipropyl- are not described in the provided search results, the general principles of their design using substituted biphenyls are well-documented. For instance, switchable molecular tweezers can be created where the conformation of the tweezer, and thus its binding affinity, can be controlled by an external stimulus like pH or the presence of a metal ion. beilstein-journals.orgbeilstein-journals.org The hydroxyl groups of 4,4'-Biphenyldiol, 2,2'-dipropyl- could be functionalized to introduce such switching capabilities.
The chirality of 4,4'-Biphenyldiol, 2,2'-dipropyl- is particularly significant for the engineering of molecular recognition systems capable of enantioselective recognition—the ability to distinguish between the two enantiomers of a chiral guest molecule. The synthesis of chiral macrocycles from 2,2'-disubstituted biphenyls has been explored for this purpose. beilstein-journals.orgnih.gov
The table below outlines different types of molecular recognition systems and the role that biphenyl scaffolds can play in their construction.
| Recognition System | Key Design Principle | Role of Biphenyl Scaffold | Example Application |
| Molecular Tweezers | Two binding arms connected by a spacer. rsc.orgrsc.org | Provides a rigid and well-defined scaffold for orienting the binding arms. rsc.orgrsc.org | Selective binding of aromatic guests, controlled drug release. rsc.org |
| Chiral Macrocycles | Incorporation of chiral units to create a chiral binding cavity. beilstein-journals.org | Acts as a C2-symmetric chiral building block. beilstein-journals.org | Enantioselective catalysis and separation. beilstein-journals.org |
| Switchable Receptors | Conformational change induced by an external stimulus. beilstein-journals.orgbeilstein-journals.org | Can be functionalized with switching units to allosterically regulate guest binding. beilstein-journals.orgbeilstein-journals.org | Allosteric ion recognition, controlled guest release. beilstein-journals.org |
Future Research Directions and Emerging Perspectives for 4,4 Biphenyldiol, 2,2 Dipropyl
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4,4'-Biphenyldiol, 2,2'-dipropyl- will likely pivot towards greener and more efficient methodologies. Traditional methods for creating biphenol structures, such as the Ullmann coupling reaction, often require harsh conditions and produce significant waste. nih.govnih.gov Modern approaches like the Suzuki-Miyaura coupling offer milder conditions but still rely on pre-functionalized starting materials and metal catalysts. nih.gov
A particularly promising avenue for sustainable synthesis is the use of enzymatic catalysts, such as laccases. nih.govscispace.comrsc.org Laccases are multi-copper oxidases that can catalyze the oxidative coupling of phenolic compounds using molecular oxygen as the oxidant, with water as the only byproduct. scispace.comrsc.org Research into laccase-mediated synthesis could provide a highly efficient and environmentally benign route to 4,4'-Biphenyldiol, 2,2'-dipropyl- and its derivatives. nih.govresearchgate.net The development of such biocatalytic systems would represent a significant step forward in the sustainable production of this and other valuable biphenol compounds.
Future research should focus on optimizing enzymatic reaction conditions and exploring different laccase sources to improve yield and selectivity for the desired 2,2'-dipropyl substituted isomer. nih.govresearchgate.net Furthermore, exploring alternative green synthetic strategies, such as those utilizing aryne intermediates or novel metal-catalyzed C-H activation techniques, could also yield efficient and scalable production methods. rsc.orgrsc.org
| Synthetic Method | Key Features | Potential for 4,4'-Biphenyldiol, 2,2'-dipropyl- | References |
|---|---|---|---|
| Laccase-Catalyzed Oxidative Coupling | Uses oxygen as an oxidant, produces water as a byproduct, mild reaction conditions. | A highly sustainable and green route for synthesis. | nih.govscispace.comrsc.org |
| Suzuki-Miyaura Coupling | High tolerance for various functional groups, mild reaction conditions. | A versatile method for creating the biphenyl (B1667301) bond with potential for high yields. | nih.gov |
| Ullmann Coupling | A classic method for biphenyl synthesis. | Can be used for synthesis, but often requires harsh conditions. | nih.gov |
| Acetal Method | Enables heterodimer synthesis and enforces ortho regioselectivity. | A potential strategy for controlled synthesis of unsymmetrical derivatives. | nih.gov |
Exploration of Axially Chiral Derivatives and Their Applications
The ortho-substitution pattern of 4,4'-Biphenyldiol, 2,2'-dipropyl- gives rise to the phenomenon of atropisomerism, where rotation around the central carbon-carbon single bond is restricted, leading to stable, non-superimposable mirror images (enantiomers). libretexts.org These axially chiral molecules are of immense value in asymmetric catalysis, where they can serve as chiral ligands for transition metals or as organocatalysts. chemrxiv.orgnih.govnih.govresearchgate.net
Future research will undoubtedly focus on the resolution of the enantiomers of 4,4'-Biphenyldiol, 2,2'-dipropyl- and the synthesis of its chiral derivatives. These derivatives could be employed as ligands in a variety of asymmetric transformations, such as hydrogenation, cycloaddition, and cross-coupling reactions, to produce enantiomerically pure products for the pharmaceutical and fine chemical industries. chemrxiv.orgnih.govnih.govacs.org The development of diverse, adjustable axially chiral biphenyl ligands derived from this scaffold could provide new and highly efficient catalysts. nih.gov The relationship between the dihedral angle of the biphenyl system, influenced by the propyl groups, and the enantioselectivity of the resulting catalysts will be a key area of investigation. chemrxiv.org
| Application Area | Potential Role of Chiral 4,4'-Biphenyldiol, 2,2'-dipropyl- Derivatives | Key Research Focus | References |
|---|---|---|---|
| Asymmetric Catalysis | Serve as chiral ligands for transition metals or as chiral Brønsted acids. | Synthesis of enantiomerically pure ligands and their application in various asymmetric reactions. | chemrxiv.orgnih.govacs.org |
| Chiral Recognition | Act as chiral selectors in chromatography or as sensors for chiral molecules. | Development of materials with high enantiomeric recognition capabilities. | libretexts.org |
| Liquid Crystals | Induce helical twisting in liquid crystalline phases. | Creation of novel chiral liquid crystal materials with specific optical properties. | nih.gov |
Advanced Characterization of Dynamic Processes and Transient Intermediates
A deeper understanding of the dynamic behavior of 4,4'-Biphenyldiol, 2,2'-dipropyl- is crucial for its application. The rotational barrier of the biphenyl bond and the conformational dynamics are key parameters that influence its properties and reactivity. Advanced spectroscopic techniques, such as femtosecond spectroscopy, can provide real-time insights into these ultrafast processes. britannica.comaccscicn.comibm.com This technique uses ultrashort laser pulses to initiate a reaction and then probe the subsequent structural changes on a femtosecond timescale, allowing for the direct observation of transient intermediates and transition states. britannica.com
Future research should employ these advanced spectroscopic methods to elucidate the conformational landscape and the mechanism of atropisomerization of 4,4'-Biphenyldiol, 2,2'-dipropyl-. accscicn.comresearchgate.net The study of transient species formed during its synthesis or in catalytic cycles will also be a significant area of investigation. ibm.com By understanding these fundamental processes, it will be possible to design more efficient synthetic routes and catalysts.
Integration into Hybrid Material Systems and Nanotechnology
The unique structure of 4,4'-Biphenyldiol, 2,2'-dipropyl-, with its rigid biphenyl core and reactive hydroxyl groups, makes it an excellent building block for advanced materials. nih.gov Future research will likely explore its incorporation into a variety of hybrid material systems and nanotechnologies.
One promising area is the development of novel liquid crystals. The biphenyl unit is a common mesogen, and the 2,2'-dipropyl substituents can influence the packing and, consequently, the liquid crystalline properties. nih.gov Furthermore, this compound could serve as a monomer for the synthesis of high-performance polymers, such as polycarbonates and polyesters, imparting thermal stability and specific mechanical properties.
In the realm of nanotechnology, 4,4'-Biphenyldiol, 2,2'-dipropyl- could be utilized as a linker in the construction of metal-organic frameworks (MOFs). researchgate.netnih.gov The porosity and functionality of these MOFs could be tailored by the specific geometry and chemical nature of the biphenol linker, leading to applications in gas storage, separation, and catalysis. researchgate.netnih.gov
Synergistic Combinations of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is a powerful tool for accelerating research and development. providence.educhemrxiv.orgresearchgate.net In the context of 4,4'-Biphenyldiol, 2,2'-dipropyl-, computational methods, particularly Density Functional Theory (DFT), can be employed to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. nih.govresearchgate.netsci-hub.se
Future research will increasingly rely on this integrated approach. Computational modeling can be used to:
Predict the rotational energy barriers of atropisomers, aiding in the design of stable chiral ligands. providence.educhemrxiv.org
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives. researchgate.net
Model the interactions between the biphenol derivatives and metal catalysts or biological receptors to understand and predict their activity. acs.org
Screen potential synthetic pathways and reaction conditions to identify the most promising routes for experimental investigation. researchgate.net
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more efficiently explore the vast potential of 4,4'-Biphenyldiol, 2,2'-dipropyl- and its derivatives. chemrxiv.orgresearchgate.net
Q & A
Basic: What are the recommended synthetic strategies for introducing alkyl substituents (e.g., propyl groups) to the 4,4'-biphenyldiol scaffold?
Methodological Answer:
Alkyl-substituted biphenyldiols are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution (SNAr). For 2,2'-dipropyl derivatives:
- Step 1 : Protect hydroxyl groups of 4,4'-biphenyldiol with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .
- Step 2 : Use Friedel-Crafts alkylation with propyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce propyl groups at the 2,2' positions. Monitor regioselectivity via HPLC to confirm substitution patterns .
- Step 3 : Deprotect hydroxyl groups using acidic (e.g., HCl/EtOH) or basic (e.g., K₂CO₃/MeOH) conditions. Validate purity via TLC (silica gel, ethyl acetate/hexane) and NMR (δ 6.8–7.2 ppm for aromatic protons) .
Basic: How do I resolve discrepancies in reported melting points for 4,4'-biphenyldiol derivatives?
Methodological Answer:
Reported melting point variations (e.g., 278–283°C for 4,4'-biphenyldiol ) often arise from polymorphism or residual solvents. To standardize:
- Purification : Recrystallize from ethanol/water mixtures (1:3 v/v) under reflux.
- Characterization : Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-reference with X-ray crystallography if single crystals are obtainable .
- Documentation : Specify solvent system and heating rate (e.g., 5°C/min) in reports to ensure reproducibility .
Advanced: How can computational modeling predict the electronic effects of 2,2'-dipropyl substituents on biphenyldiol’s antioxidant activity?
Methodological Answer:
- DFT Calculations : Optimize the geometry of 2,2'-dipropyl-4,4'-biphenyldiol using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess electron-donating capacity .
- Radical Scavenging Simulation : Use Marcus theory to model hydrogen atom transfer (HAT) kinetics. Compare O-H bond dissociation energies (BDEs) with unsubstituted 4,4'-biphenyldiol. Higher BDEs (>85 kcal/mol) indicate reduced antioxidant efficacy .
- Validation : Correlate computational results with experimental DPPH/ABTS assays to confirm substituent effects .
Advanced: What experimental designs address conflicting data on the photostability of alkyl-substituted biphenyldiols?
Methodological Answer:
Photodegradation studies often show variability due to light source intensity and oxygen presence . Standardize protocols:
- Controlled Irradiation : Use a solar simulator (AM 1.5G spectrum, 100 mW/cm²) in an inert (N₂) vs. aerobic environment. Monitor degradation via UV-Vis (λ = 280 nm) and LC-MS .
- Quenching Studies : Add radical scavengers (e.g., TEMPO) to distinguish between Type I (radical-mediated) and Type II (singlet oxygen) pathways .
- Data Normalization : Report quantum yields (Φ) rather than half-lives to eliminate intensity dependency .
Advanced: How are 4,4'-biphenyldiol derivatives applied in designing liquid crystalline materials?
Methodological Answer:
Biphenyldiols with alkyl chains act as mesogen precursors for thermotropic liquid crystals (LCs):
- Functionalization : Esterify hydroxyl groups with chiral alkyl bromides (e.g., (S)-2-octanol) to induce helical phases. Confirm mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
- Structure-Property Analysis : Vary propyl chain length (C3 vs. C6) to modulate clearing temperatures. Longer chains typically enhance nematic phase stability but reduce dielectric anisotropy .
- Challenges : Address solubility issues in non-polar solvents by introducing trifluoromethyl groups at terminal positions .
Basic: What safety protocols are critical when handling 4,4'-biphenyldiol derivatives?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders (H335) .
- Spill Management : Neutralize spills with 10% NaOH solution followed by adsorption with vermiculite .
Advanced: How to analyze substituent effects on the acidity of biphenyldiol’s hydroxyl groups?
Methodological Answer:
- Potentiometric Titration : Dissolve the compound in DMSO/water (4:1) and titrate with 0.1M NaOH. Calculate pKa values using the Half-neutralization method .
- Computational pKa Prediction : Employ COSMO-RS solvation models in software like ACD/Percepta. Electron-withdrawing groups (e.g., NO₂) lower pKa, while alkyl groups (e.g., propyl) increase it marginally .
- Correlation : Compare with Hammett σ constants (σ_meta for 2,2'-substituents) to quantify electronic effects .
Advanced: What strategies optimize the regioselectivity of alkylation on biphenyldiol scaffolds?
Methodological Answer:
- Directing Groups : Introduce nitro or sulfonic acid groups at the 3,3' positions to block undesired substitution. Remove post-alkylation via catalytic hydrogenation .
- Microwave-Assisted Synthesis : Enhance reaction kinetics for 2,2'-substitution using 150°C, 300 W, 20 min. Monitor with real-time IR spectroscopy .
- Statistical Design : Apply a Box-Behnken model to optimize variables (temperature, catalyst loading, solvent polarity) for >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
